molecular formula C6H4F3IN2 B1409230 2-Amino-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1227602-87-0

2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Cat. No. B1409230
M. Wt: 288.01 g/mol
InChI Key: SSLBSUOQHCSPSP-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reagent in the synthesis of aminoisoindoles .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine is C6H4F3IN2 .


Chemical Reactions Analysis

2-Amino-3-iodo-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

  • Regioexhaustive Functionalization : The concept of regioexhaustive functionalization is applied to chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine. This process involves converting these compounds into various carboxylic acids, demonstrating their utility in organic synthesis (Cottet et al., 2004).

  • Halogen Shuffling in Pyridines : In a study exploring site-selective electrophilic substitutions, 2-chloro-6-(trifluoromethyl)pyridine is converted into its 3-iodo derivative, which can further be manipulated through halogen/metal exchange and electrophilic trapping. This showcases the chemical versatility of trifluoromethyl pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (Mongin et al., 1998).

  • Synthesis of Amino-Trifluoromethyl Nicotinic Acid : A practical synthesis method has been developed for 4-amino-2-(trifluoromethyl)nicotinic acid, starting from 2-(trifluoromethyl)pyridine. This method demonstrates the potential of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine in the synthesis of complex organic molecules (Li et al., 2010).

  • Scaffolds for Tripeptidomimetics : The synthesis of 2,3,4-substituted pyridine derivatives, which are useful as scaffolds in developing peptidomimetics, involves the use of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine. This highlights its role in the development of pharmaceuticals and biologically active compounds (Saitton et al., 2004).

  • Molecular Iodine-Mediated Synthesis : A process has been developed for constructing multisubstituted pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine, using molecular iodine. This method is significant for the selective construction of complex pyridine structures (Xiang et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLBSUOQHCSPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272236
Record name 3-Iodo-4-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-iodo-4-(trifluoromethyl)pyridine

CAS RN

1227602-87-0
Record name 3-Iodo-4-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227602-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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